molecular formula C17H11BrN2O4 B11530282 N'-[(3-bromophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

N'-[(3-bromophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B11530282
M. Wt: 387.2 g/mol
InChI Key: CSSNFCYVFJXYEA-UHFFFAOYSA-N
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Description

3-BROMO-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a bromine atom, a chromene core, and a benzohydrazide moiety, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE typically involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 2-hydroxybenzohydrazide in ethanol solution at room temperature . This reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, could also be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene core.

    Reduction: Reduced alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-BROMO-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
  • 3-(2-Bromoacetyl)-2H-chromen-2-one

Uniqueness

3-BROMO-N’-(2-OXO-2H-CHROMENE-3-CARBONYL)BENZOHYDRAZIDE is unique due to its specific combination of a bromine atom, a chromene core, and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H11BrN2O4

Molecular Weight

387.2 g/mol

IUPAC Name

N'-(3-bromobenzoyl)-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C17H11BrN2O4/c18-12-6-3-5-11(8-12)15(21)19-20-16(22)13-9-10-4-1-2-7-14(10)24-17(13)23/h1-9H,(H,19,21)(H,20,22)

InChI Key

CSSNFCYVFJXYEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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